Cephacetrile sodium
Overview
Description
Synthesis Analysis
The synthesis of cephacetrile sodium involves a series of steps starting from 7-aminocephalosporanic acid (7-ACA), leading to its transformation into cephacetrile sodium through acylation, hydrolysis, carbamoylation, and finally, salt formation. The process aims to achieve a high overall yield and employs environmentally friendly and cost-effective reagents (Liu Dong-zhi, 2007).
Molecular Structure Analysis
The molecular structure of cephacetrile sodium is characterized by the presence of a beta-lactam nucleus and a 7-acylamino side chain, typical of cephalosporins. This structure confers on cephacetrile its antibacterial properties, although this aspect is beyond our focus. Detailed structural analysis through techniques like X-ray crystallography and NMR spectroscopy is essential for understanding its chemical behavior and reactivity.
Chemical Reactions and Properties
Cephacetrile sodium's stability and reactivity are influenced by its molecular structure. It undergoes reactions typical of cephalosporins, such as the cleavage of the beta-lactam ring under certain conditions. The compound's reactivity with various reagents and under different environmental conditions (e.g., pH and temperature) provides insights into its stability and degradation pathways, important for its synthesis and storage (H. Fabre, N. H. Eddine, G. Bergé, 1984).
Physical Properties Analysis
The physical properties of cephacetrile sodium, such as solubility, melting point, and crystal form, are crucial for its formulation and application in various pharmaceutical forms. High-performance liquid chromatographic methods provide accurate quantitative determination and are essential for the analysis of cephacetrile sodium in bulk and dosage forms, ensuring quality control and consistency in pharmaceutical applications (A. Mangia, S. Silingardi, F. Bortesi, G. Grisanti, M. Di Bitetto, 1979).
Chemical Properties Analysis
The chemical properties of cephacetrile sodium, including its reactivity, degradation kinetics, and interaction with other chemical substances, are fundamental for its synthesis, stability, and efficacy. Investigations into its degradation kinetics in aqueous solutions provide valuable data for optimizing storage conditions and extending shelf life, ensuring the compound's effectiveness until administration (H. Fabre, N. H. Eddine, G. Bergé, 1984).
Scientific Research Applications
Pharmacological Studies
Cephacetrile sodium has been extensively studied for its pharmacological properties. Research conducted on healthy volunteers demonstrated that Cephacetrile, being an injectable cephalosporin, achieves adequate serum and urinary concentrations to treat systemic or urinary infections caused by susceptible organisms (Wise & Reeves, 1974). Additionally, its activity against bovine udder pathogens and various pathogenic bacteria in newborn calves and pigs has been investigated, revealing its minimal inhibitory concentration (MIC) against a range of Gram-positive and Gram-negative strains (Ziv & Nouws, 2010).
Analytical Determination
The development of analytical methods for the quantitative determination of Cephacetrile in pharmaceutical preparations has been a significant area of research. High-performance liquid chromatographic methods have been developed to ensure the accuracy and efficiency of Cephacetrile dosage forms, demonstrating less than 0.7% coefficients of variation within and between days (Mangia et al., 1979). Such methods are crucial for maintaining the quality and efficacy of Cephacetrile as a pharmaceutical agent.
Reproductive Function Studies
Investigations into the effects of Cephacetrile on reproductive functions have been conducted on animal species like rats and rabbits. These studies found that even high doses of Cephacetrile do not alter fertility, gestation, and post-natal development in these animals, indicating its safety in terms of reproductive health (Esposti et al., 1986).
Clinical Efficacy Against Bacterial Infections
Clinical studies have demonstrated the efficacy of Cephacetrile against a variety of bacterial infections. One study highlighted its effectiveness against bacteria isolated from clinical specimens, with particular susceptibility noted in enterococci strains (Isenberg et al., 1973). Additionally, its application in treating respiratory infections in childhood pertussis has been explored, showing significant therapeutic activity (Nola & Soranzo, 1976).
Safety And Hazards
Cephacetrile sodium may cause skin irritation, allergic skin reaction, serious eye irritation, allergy or asthma symptoms, or breathing difficulties if inhaled . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
sodium;(6R,7R)-3-(acetyloxymethyl)-7-[(2-cyanoacetyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O6S.Na/c1-6(17)22-4-7-5-23-12-9(15-8(18)2-3-14)11(19)16(12)10(7)13(20)21;/h9,12H,2,4-5H2,1H3,(H,15,18)(H,20,21);/q;+1/p-1/t9-,12-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCRUTWHNMMJEK-WYUVZMMLSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC#N)SC1)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CC#N)SC1)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N3NaO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
23239-41-0 (Parent), 23239-41-0 (mono-hydrochloride salt) | |
Record name | Cephacetrile sodium [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023239410 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
361.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cephacetrile sodium | |
CAS RN |
23239-41-0 | |
Record name | Cephacetrile sodium [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023239410 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium (6R-trans)-3-(acetoxymethyl)-7-(cyanoacetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.361 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CEPHACETRILE SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87TH1FJY1N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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